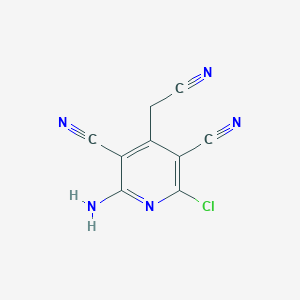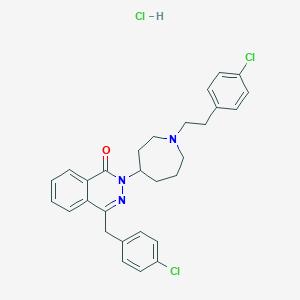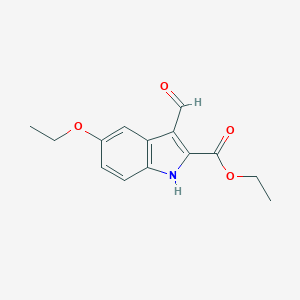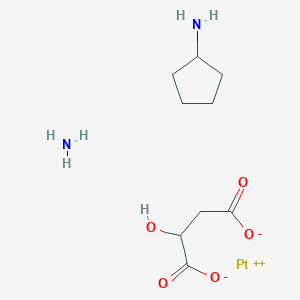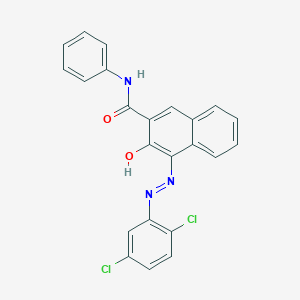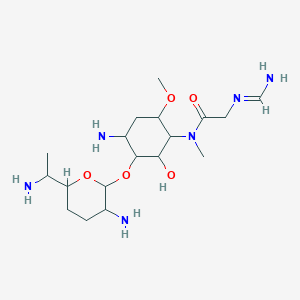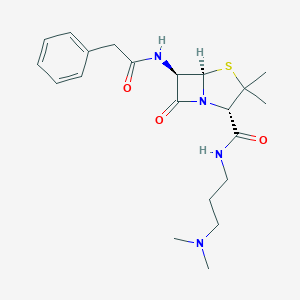
N-(3-Dimethylaminopropyl)benzylpenicillinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Dimethylaminopropyl)benzylpenicillinamide, also known as ampicillin, is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of penicillin antibiotics and is often used to treat infections of the respiratory tract, urinary tract, skin, and gastrointestinal tract.
Mechanism Of Action
Ampicillin works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of transpeptidase enzymes, which are responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis.
Biochemical And Physiological Effects
Ampicillin has both biochemical and physiological effects on bacterial cells. Its primary biochemical effect is the inhibition of transpeptidase enzymes, which leads to the disruption of bacterial cell wall synthesis. Its physiological effects include the disruption of bacterial cell membrane integrity, the inhibition of bacterial DNA replication, and the inhibition of bacterial protein synthesis.
Advantages And Limitations For Lab Experiments
Ampicillin has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for research. It is also effective against a wide range of bacterial species, making it a versatile antibiotic for use in various experiments. However, there are also limitations to its use. Ampicillin is not effective against all bacterial species, and some bacteria have developed resistance to it. Additionally, the use of antibiotics in lab experiments can have unintended effects on bacterial growth and gene expression.
Future Directions
There are several future directions for research on N-(3-Dimethylaminopropyl)benzylpenicillinamide. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the effects of antibiotics on the gut microbiome and the development of strategies to minimize the unintended effects of antibiotics on beneficial gut bacteria. Additionally, further research is needed to understand the mechanisms of antibiotic resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Conclusion
In conclusion, N-(3-Dimethylaminopropyl)benzylpenicillinamide is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It is commonly used in scientific research and has several advantages for lab experiments. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has both biochemical and physiological effects on bacterial cells. However, there are also limitations to its use, and further research is needed to develop new antibiotics and strategies for combating antibiotic resistance.
Synthesis Methods
Ampicillin is synthesized by the reaction of penicillin G with dimethylaminopropylamine and benzylchloride. The reaction takes place in an aqueous medium and is catalyzed by a base. The resulting product is N-(3-Dimethylaminopropyl)benzylpenicillinamide, which is then purified and isolated by various methods, such as crystallization, filtration, and chromatography.
Scientific Research Applications
Ampicillin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It is commonly used in microbiology and molecular biology research to study the effects of antibiotics on bacterial growth and gene expression. Ampicillin is also used in the development of new antibiotics and in the study of antibiotic resistance.
properties
CAS RN |
105603-45-0 |
|---|---|
Product Name |
N-(3-Dimethylaminopropyl)benzylpenicillinamide |
Molecular Formula |
C21H30N4O3S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1 |
InChI Key |
VLBRNOPWGXMNBE-FUHIMQAGSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
synonyms |
N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer Pen G-ABP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




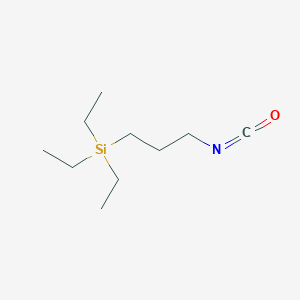
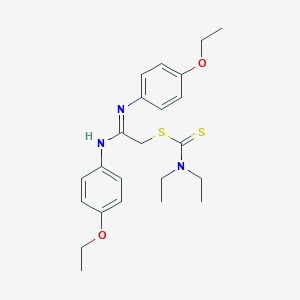
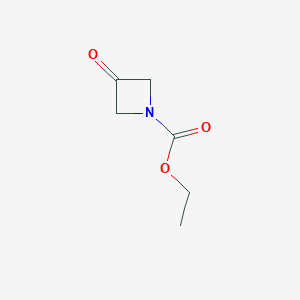
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
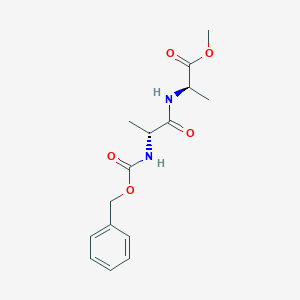
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
